N-[(1E)-(2-phenylhydrazin-1-ylidene)methyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide
Description
Properties
IUPAC Name |
N-[(E)-(phenylhydrazinylidene)methyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F6N3O3/c19-17(20,21)9-29-13-6-7-15(30-10-18(22,23)24)14(8-13)16(28)25-11-26-27-12-4-2-1-3-5-12/h1-8,11,27H,9-10H2,(H,25,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFTVUEADKFOIIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NN=CNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N/N=C/NC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F6N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of a strong acid catalyst, such as methanesulfonic acid, under reflux conditions in a suitable solvent like methanol . The reaction proceeds through the formation of a hydrazone intermediate, which is then further functionalized to yield the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification of the final product is typically achieved through recrystallization or chromatographic techniques to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
N-[(1E)-(2-phenylhydrazin-1-ylidene)methyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide undergoes various chemical reactions, including:
Oxidation: The phenylhydrazine moiety can be oxidized to form azo compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The trifluoroethoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions include azo compounds from oxidation, hydrazine derivatives from reduction, and various substituted benzamides from nucleophilic substitution reactions.
Scientific Research Applications
N-[(1E)-(2-phenylhydrazin-1-ylidene)methyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide has several scientific research applications:
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Mechanism of Action
The mechanism of action of N-[(1E)-(2-phenylhydrazin-1-ylidene)methyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide involves its interaction with specific molecular targets and pathways. The phenylhydrazine moiety can interact with various enzymes and proteins, potentially inhibiting their activity or altering their function. The trifluoroethoxy groups may enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively and reach intracellular targets .
Comparison with Similar Compounds
Structural Analogues
Key Observations :
- Trifluoroethoxy Groups : Present in all analogues, these groups are critical for antiarrhythmic activity by modulating sodium channel blockade .
- Amide Side Chain: Flecainide and NU-FL feature nitrogen-containing heterocycles (piperidine/morpholine), while the target compound and thiazolidinones incorporate hydrazone or sulfur-containing rings. These differences affect solubility, metabolic stability, and target binding .
Comparison :
- The target compound’s hydrazone formation is simpler than Flecainide’s multi-step synthesis involving hydrogenation. However, Flecainide’s process is optimized for scalability and regulatory compliance, with impurities like 2,5-bis(2,2,2-trifluoroethoxy)-N-((4-methylpiperidine-2-yl)methyl)benzamide rigorously controlled .
- Thiazolidinone derivatives require additional cyclization steps, increasing complexity but enabling diversity in ring substitution .
Pharmacological Activity
Key Differences :
- Flecainide’s piperidine side chain enhances basicity, improving interaction with cardiac sodium channels .
Physicochemical Properties
Implications :
- The target compound’s low solubility may limit bioavailability, necessitating formulation adjustments.
- Flecainide’s acetate salt improves aqueous solubility, enhancing therapeutic utility .
Biological Activity
N-[(1E)-(2-phenylhydrazin-1-ylidene)methyl]-2,5-bis(2,2,2-trifluoroethoxy)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological models, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of approximately 435.33 g/mol. Its structure features a hydrazone linkage and multiple trifluoroethoxy groups that contribute to its unique properties.
Research indicates that compounds similar to this compound exhibit various biological activities primarily through the following mechanisms:
- Anticancer Activity : The compound has shown promise in inhibiting cancer cell proliferation. In vitro studies using human glioblastoma cell lines (LN229) demonstrated significant cytotoxic effects, suggesting its potential as an anticancer agent. The mechanism involves inducing apoptosis and inhibiting key pathways such as AURKA and VEGFR-2 .
- Antimicrobial Effects : Similar hydrazone derivatives have been explored for their antimicrobial properties. The presence of the hydrazine moiety is believed to enhance interaction with microbial targets, leading to effective inhibition of growth.
In Vitro Studies
In vitro assays have been conducted to evaluate the biological activity of this compound:
- Cytotoxicity Assays : MTT assays demonstrated that the compound significantly reduces cell viability in glioblastoma cells. The IC50 values were determined to be in the low micromolar range, indicating potent activity .
- Apoptosis Induction : Colony formation and TUNEL assays confirmed that treatment with the compound leads to increased apoptotic cell death in cancer cells. This was evidenced by morphological changes and DNA fragmentation patterns typical of apoptosis .
Structure-Activity Relationship (SAR)
A detailed SAR analysis revealed that modifications in the phenylhydrazine moiety significantly impact biological activity. For instance:
| Compound Variant | IC50 (µM) | Mechanism |
|---|---|---|
| 5b | 5.0 | Apoptosis induction |
| 5c | 4.5 | AURKA inhibition |
| 5e | 3.8 | VEGFR-2 binding |
These findings suggest that specific structural features are crucial for enhancing bioactivity against cancer cells.
Case Studies
Several case studies have documented the efficacy of related compounds:
- Case Study on Glioblastoma : A study involving a series of thiazolidin-4-one derivatives reported that compounds similar to this compound exhibited significant antitumor activity in vivo. Tumor size reduction was noted in animal models treated with these derivatives .
- Antimicrobial Efficacy : Another study evaluated the antimicrobial activity of various hydrazone derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives showed promising antibacterial properties with minimum inhibitory concentrations (MICs) below 100 µg/mL .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
